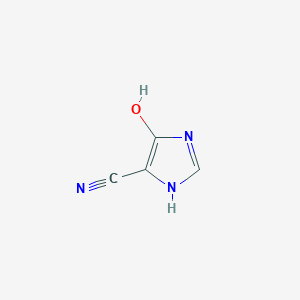

4-hydroxy-1H-imidazole-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1H-imidazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-4(8)7-2-6-3/h2,8H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJORRSQKXCYDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320022 | |

| Record name | 4-hydroxy-1H-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79713-03-4 | |

| Record name | NSC353745 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-1H-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxy 1h Imidazole 5 Carbonitrile and Its Derivatives

Strategies from Diaminomaleonitrile (B72808) (DAMN) Precursors

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a versatile and historically significant starting material for the synthesis of various nitrogen-containing heterocycles, including purines and imidazoles. wikipedia.orgacs.org Its unique structure, featuring two amino and two nitrile groups on a C4 backbone, makes it an ideal precursor for building the imidazole (B134444) ring.

Cyclization Reactions utilizing DAMN

The direct cyclization of DAMN is a primary pathway to imidazole derivatives. A notable transformation in prebiotic chemistry is the photochemical rearrangement of DAMN under UV light to produce 4-aminoimidazole-5-carbonitrile (AICN). wikipedia.org AICN is a crucial intermediate in the synthesis of nucleobases and a close structural analog of the target compound, differing only by an amino group instead of a hydroxyl group.

Further strategies involve the modification of one of DAMN's amino groups, which facilitates subsequent intramolecular condensation. acs.org For instance, reacting DAMN with various reagents can lead to N-substituted intermediates that are primed for cyclization to form the imidazole ring. While direct conversion to a 4-hydroxy derivative from DAMN is not explicitly detailed, the formation of the closely related 4-aminoimidazole-5-carbonitrile underscores the viability of DAMN as a foundational starting material. wikipedia.orgresearchgate.net

Multi-step Syntheses involving DAMN Intermediates

More complex, multi-step pathways starting from DAMN provide a versatile approach to a range of substituted imidazoles. A well-established route involves the conversion of DAMN into 4,5-dicyanoimidazole (B129182). google.com This intermediate can then undergo selective hydrolysis. For example, a process has been reported where 4,5-dicyanoimidazole is hydrolyzed to 1H-4(5)-cyanoimidazole-5(4)-carboxamide. google.com This cyano-carboxamide can then be subjected to reactions like the Hoffman rearrangement to yield 1H-4(5)-aminoimidazole-5(4)-carbonitrile (AICN). google.com Subsequent hydrolysis or other functional group interconversions on these intermediates could potentially lead to the desired 4-hydroxy-1H-imidazole-5-carbonitrile. This step-wise approach allows for greater control and diversity in the final product's substitution pattern.

Multi-component and One-Pot Synthetic Approaches

Multi-component reactions (MCRs) and one-pot syntheses have become powerful tools in modern organic chemistry, offering efficiency, atom economy, and reduced waste. These strategies are well-suited for constructing complex heterocyclic systems like imidazoles.

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for the formation of imidazole derivatives. nih.govnih.gov This technique is particularly effective for multi-component condensation reactions. A general and efficient method involves the reaction of an aldehyde, a 1,2-diketone (like benzil), and ammonium (B1175870) acetate (B1210297) under microwave irradiation. nih.govnih.gov Often performed in an aqueous medium or on a solid support, this approach provides rapid access to polysubstituted imidazoles. nih.gov While these examples typically yield aryl-substituted imidazoles, the methodology represents a highly efficient protocol for forming the core imidazole ring.

The table below summarizes findings from a study on the microwave-assisted synthesis of 2,4,5-triphenyl-1H-imidazole derivatives, illustrating the efficiency of this method. nih.gov

| Aldehyde (1 mmol) | Benzil (1 mmol) | NH4OAc (3 mmol) | Catalyst (15 mmol) | Solvent | Power (W) | Time (min) | Yield (%) |

| Benzaldehyde | Benzil | Ammonium Acetate | Cr2O3 NPs | H2O | 400 | 5 | 97 |

| 4-Chlorobenzaldehyde | Benzil | Ammonium Acetate | Cr2O3 NPs | H2O | 400 | 4 | 95 |

| 4-Methylbenzaldehyde | Benzil | Ammonium Acetate | Cr2O3 NPs | H2O | 400 | 6 | 93 |

| 4-Nitrobenzaldehyde | Benzil | Ammonium Acetate | Cr2O3 NPs | H2O | 400 | 4 | 96 |

| 4-Methoxybenzaldehyde | Benzil | Ammonium Acetate | Cr2O3 NPs | H2O | 400 | 7 | 92 |

Heterocyclization Reactions and Mechanistic Considerations

The formation of the imidazole ring proceeds via heterocyclization, and understanding the underlying mechanism is key to controlling the reaction's outcome. In one-pot syntheses, such as the reaction between an aldehyde, a dicarbonyl compound, and an ammonia (B1221849) source, the proposed mechanism involves the initial condensation of the components to form a diimine intermediate. This intermediate then undergoes cyclization and subsequent oxidation or dehydration to yield the aromatic imidazole ring.

A plausible mechanism for the formation of a 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid involves the reductive cyclization of an o-nitroaniline derivative with an aldehyde. medcraveonline.com Similarly, computational studies on the cyclization of DAMN-based imines have explored the regioselectivity of the ring-closure step. These studies indicate that the reaction can be directed to form a five-membered imidazole ring over a six-membered dihydropyrazine (B8608421) through intramolecular cyclization, with the final aromatization step being crucial for product formation. acs.org

Base-Catalyzed Cyclization Processes

Base catalysis plays a critical role in several synthetic routes toward imidazole derivatives. Bases can act by deprotonating a precursor to generate a potent nucleophile, which then initiates the cyclization cascade. For example, in the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters, a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to deprotonate ethyl isocyanoacetate. nih.gov The resulting anion attacks an imidoyl chloride, leading to an intermediate that cyclizes to form the imidazole ring. nih.gov

Inorganic bases like sodium hydroxide (B78521) (NaOH) are also commonly used, particularly in hydrolysis steps to convert ester or nitrile functionalities on the imidazole ring into carboxylic acids. medcraveonline.com

The following table provides examples of base-mediated steps in the synthesis of imidazole and benzimidazole (B57391) derivatives.

| Imidazole Product Type | Base | Reactants | Solvent | Conditions | Purpose of Base |

| 1,5-Diaryl-1H-imidazole-4-carboxylate nih.gov | DBU | Ethyl isocyanoacetate, Imidoyl chloride | Toluene | Reflux | Deprotonation to form nucleophile |

| 2-Aryl-benzimidazole-5-carboxylic acid medcraveonline.com | NaOH | 2-Aryl-benzimidazole-5-carboxylate ester | Ethanol (B145695) | Reflux | Saponification of ester |

| 1H-5(4)-Amino-2-isopropylimidazole-4(5)-carboxamide google.com | NaOH | N-(2-amino-1,2-dicyanovinyl)isobutylamidine | Water | Reflux | Hydrolysis and rearrangement |

Synthesis of Imidazole-N-Oxides and Related Hydroxylated Imidazoles

The synthesis of hydroxylated imidazoles, such as this compound, is often intertwined with the chemistry of imidazole-N-oxides. These N-oxides can serve as stable intermediates or exist in tautomeric equilibrium with N-hydroxyimidazoles. researchgate.net The methodologies to access these structures are primarily centered around condensation and oxidation reactions.

Condensation Reactions for 1-Hydroxyimidazole (B8770565) Formation

Condensation reactions are a cornerstone for the construction of the 1-hydroxyimidazole scaffold. researchgate.net These methods typically involve the cyclization of acyclic precursors to form the imidazole ring with a hydroxyl group already attached to a nitrogen atom.

One of the most prevalent methods is the condensation of diketone mono-oximes with aldehydes in the presence of ammonia or ammonium acetate. researchgate.netnih.gov For example, 1-hydroxy-2,4,5-triaryl imidazole derivatives have been successfully synthesized by refluxing an appropriate oximoinoketone intermediate with an aromatic aldehyde and ammonium acetate in glacial acetic acid. nih.gov

A similar strategy involves the cyclization of aldehydes with corresponding oximes and ammonium acetate in glacial acetic acid at room temperature to yield 1-hydroxyimidazoles. researchgate.net Another approach reported the in situ formation of an N-oxide intermediate via the condensation of a hydroxylamine (B1172632) with ethyl glyoxalate, which then undergoes cyclization and dehydrative aromatization to afford a 1-hydroxyimidazole. rsc.org

More complex, multi-component reactions have also been developed. A notable example is a one-pot, four-component reaction that yields 1-hydroxy-2,4,5-trisubstituted imidazoles. This procedure involves reacting hydroxylamine, benzonitriles, arylglyoxals, and a cyclic 1,3-dicarbonyl compound in ethanol under reflux conditions, without the need for a catalyst. arkat-usa.org The proposed mechanism for this transformation involves an initial Michael addition of an amidoxime (B1450833) (formed from hydroxylamine and benzonitrile) to an α,β-unsaturated γ-dicarbonyl species (formed from the arylglyoxal and 1,3-dicarbonyl compound). arkat-usa.org

| Reactants | Key Conditions | Product Type | Reference |

|---|---|---|---|

| Diketone mono-oximes, Aldehydes, Ammonia/Ammonium Acetate | Glacial acetic acid, room temperature or reflux | 1-Hydroxy-substituted imidazoles | researchgate.netnih.gov |

| Hydroxylamine, Ethyl glyoxalate | In situ N-oxide formation, cyclization, aromatization | 1-Hydroxyimidazole with C-2 ester | rsc.org |

| Hydroxylamine, Benzonitriles, Arylglyoxals, 1,3-Dicarbonyls | One-pot, 4-component, ethanol, reflux, catalyst-free | 1-Hydroxy-2,4,5-trisubstituted imidazoles | arkat-usa.org |

Oxidative Pathways to Imidazole 3-Oxides

Oxidative methods provide an alternative route to hydroxylated imidazoles, often proceeding through the formation of imidazole 3-oxides, which are cyclic nitrones.

A specific method for preparing 4H-imidazole 3-oxides involves the oxidation of their cyclic hydroxylamine precursors (1-hydroxy-2,5-dihydroimidazoles). nih.gov This transformation can be achieved with high yields using a mild homogeneous catalytic system consisting of a copper(II) ammine complex in aqueous methanol (B129727) with air as the oxidant. nih.gov The study noted that other common oxidizing agents, such as manganese dioxide (MnO₂) or lead dioxide (PbO₂), resulted in lower yields and significant side product formation. The 1-hydroxy-2,5-dihydroimidazole starting materials are themselves formed from the condensation of aromatic 2-hydroxylaminoketones with 4-formylphenols. nih.gov

Computational studies on the atmospheric oxidation of the basic imidazole ring have further illuminated its susceptibility to oxidation. The reaction of imidazole with hydroxyl (•OH) radicals is preferentially initiated by •OH addition to the carbon atoms of the ring, which is kinetically more favorable than hydrogen abstraction. acs.orgrsc.orgrsc.org This addition can lead to the formation of hydroxylated imidazole species, such as 4H-imidazol-4-ol, demonstrating a fundamental pathway for the introduction of a hydroxyl group onto the imidazole core via oxidation. rsc.org Similarly, the imidazole moiety within complex molecules has been shown to be liable to base-mediated autoxidation or oxidation in the presence of agents like hydrogen peroxide. nih.gov

| Starting Material | Oxidant/Conditions | Key Product | Reference |

|---|---|---|---|

| 1-Hydroxy-2,5-dihydroimidazoles | Copper(II) ammine complex, air, aqueous methanol | 4H-Imidazole 3-oxides | nih.gov |

| Imidazole (gas-phase) | Hydroxyl (•OH) radicals | Hydroxyimidazolyl radical adducts, 4H-imidazol-4-ol | rsc.org |

| Daclatasvir (imidazole moiety) | Base-mediated autoxidation, H₂O₂ | Oxidized imidazole degradants | nih.gov |

Regioselective Synthesis of Substituted Imidazole Carbonitriles

Achieving regioselectivity—the control over the position of substituents—is critical in the synthesis of complex molecules like this compound. Several methods have been developed to ensure that the cyano group and other substituents are placed at the desired positions on the imidazole ring.

A highly relevant and efficient method for the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been reported. acs.org This approach utilizes diaminomaleonitrile (DAMN) as a key building block. The reaction of 2-hydroxybenzylidene imines (derived from DAMN) with various aromatic aldehydes proceeds with high regioselectivity. Computational studies revealed that the presence of the 2-hydroxyaryl group on the imine nitrogen is crucial; it assists in the final aromatization step and directs the intramolecular cyclization to favor the formation of the five-membered imidazole ring over a six-membered dihydropyrazine ring. acs.org

Other strategies for regioselective synthesis, while not always applied directly to carbonitriles, establish important principles. For instance, a method for producing 1,4-disubstituted imidazoles with complete regioselectivity involves the reaction of an amine nucleophile with a 2-azabuta-1,3-diene intermediate. nih.gov This protocol is effective for a diverse range of N-substituents. nih.gov

Furthermore, direct C-H functionalization using transition metal catalysis offers a powerful tool for regioselective substitution on a pre-formed imidazole ring. A palladium-catalyzed C-H alkenylation has been shown to achieve high selectivity for the C5 position of the imidazole ring, demonstrating that specific positions can be targeted for functionalization. nih.gov The synthesis of 1-substituted-5-aminoimidazole-4-carbonitrile has also been accomplished through the cyclization of N-(2-amino-1,2-dicyanovinyl)-N'-substituted-formamidine, showcasing a route where the substitution pattern is set by the acyclic precursor. google.com

| Methodology | Key Feature | Resulting Structure | Reference |

|---|---|---|---|

| Cyclization of DAMN-based imines | 2-Hydroxyaryl group directs cyclization and aromatization | 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | acs.org |

| Transamination/cyclization | Addition of an amine to a 2-azabuta-1,3-diene | 1,4-Disubstituted imidazoles | nih.gov |

| Palladium-catalyzed C-H alkenylation | Direct functionalization of the imidazole core | C5-alkenylated imidazoles | nih.gov |

| Cyclization of formamidine (B1211174) derivatives | Precursor structure dictates final substitution pattern | 1-Substituted-5-aminoimidazole-4-carbonitriles | google.com |

Catalytic Methodologies in Imidazole Carbonitrile Synthesis

The use of catalysts is integral to modern organic synthesis, offering improved yields, milder reaction conditions, and enhanced selectivity. Several catalytic methodologies have been applied to the synthesis of imidazoles, including those containing a carbonitrile functional group.

A nickel-catalyzed cyclization of amido-nitriles has been reported to produce 2,4-disubstituted NH-imidazoles. rsc.org This reaction proceeds via the nickel-catalyzed addition to the nitrile group, followed by cyclization and dehydration. Similarly, palladium catalysis has been employed in a decarboxylative addition/cyclization sequence where functionalized aliphatic nitriles are reacted with aromatic carboxylic acids to form substituted imidazoles. acs.org

Multi-component reactions, often enhanced by catalysis or alternative energy sources, provide efficient pathways to complex heterocyclic structures. Amino imidazole carbonitrile derivatives have been synthesized via a multicomponent reaction inspired by prebiotic chemistry, which involves the condensation of aminomalononitrile (B1212270) (AMN), an orthoester, and an amino acid, often assisted by microwave irradiation. researchgate.net

A wide array of catalysts have been explored for general imidazole synthesis, and these systems hold potential for application in carbonitrile-containing targets. These include:

Copper Catalysis: Copper(II) chloride has been used to catalyze the diamination of terminal alkynes with amidines, yielding 1,2,4-trisubstituted imidazoles. organic-chemistry.org

Nanoparticle Catalysis: Chromium(III) oxide (Cr₂O₃) nanoparticles have served as a recyclable catalyst for the three-component synthesis of polysubstituted imidazoles under microwave conditions. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs have been used as organocatalysts in various imidazole syntheses. rsc.org For example, an NHC-copper-catalyzed reaction has been developed for producing 1,4-diaryl-1H-imidazoles. organic-chemistry.org

These catalytic approaches highlight the versatility and power of modern synthetic methods to construct the imidazole carbonitrile framework efficiently.

| Catalyst | Reaction Type | Reactants | Product | Reference |

|---|---|---|---|---|

| Nickel complex | Cyclization | Amido-nitriles | 2,4-Disubstituted NH-imidazoles | rsc.org |

| Palladium complex | Decarboxylative Addition/Cyclization | Aromatic carboxylic acids, Aliphatic nitriles | Substituted imidazoles | acs.org |

| Cr₂O₃ nanoparticles | Three-component condensation | Aldehydes, Benzil, Ammonium acetate | Polysubstituted imidazoles | researchgate.net |

| Copper(II) chloride | Diamination of alkynes | Terminal alkynes, Amidines | 1,2,4-Trisubstituted imidazoles | organic-chemistry.org |

| NHC-Copper complex | Cycloaddition | Alcohols, Isocyanides | 1,4-Diaryl-1H-imidazoles | organic-chemistry.org |

Chemical Reactivity and Derivatization Strategies

Transformations of the Nitrile Group

The nitrile group is a valuable synthetic handle, capable of being converted into several other important functional groups.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to a primary amide, followed by further hydrolysis to a carboxylic acid. nih.gov This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of water. libretexts.org The resulting intermediate tautomerizes to form the amide. Continued heating in an acidic aqueous solution will then hydrolyze the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. nih.gov

Alternatively, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. nih.gov This initially forms an imidic acid intermediate which tautomerizes to the amide. Subsequent hydrolysis of the amide in the basic medium yields a carboxylate salt and ammonia (B1221849). Acidification of the final solution is then required to obtain the free carboxylic acid. nih.gov

For instance, the synthesis of 4-amino-5-imidazole carboxamide has been achieved through the hydrolysis of the corresponding nitrile using sodium hydroxide, demonstrating the viability of this transformation on the imidazole (B134444) ring. nih.gov Similarly, related imidazole-4-carboxylate esters have been successfully hydrolyzed to their respective carboxylic acids. youtube.comnih.gov This indicates that 4-hydroxy-1H-imidazole-5-carbonitrile can be selectively converted to either 4-hydroxy-1H-imidazole-5-carboxamide or 4-hydroxy-1H-imidazole-5-carboxylic acid.

Table 1: Hydrolysis Products of this compound This table is generated based on established chemical principles of nitrile hydrolysis.

| Starting Material | Reaction | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| This compound | Controlled Hydrolysis | 4-hydroxy-1H-imidazole-5-carboxamide | - |

| This compound | Complete Hydrolysis | 4-hydroxy-1H-imidazole-5-carboxamide | 4-hydroxy-1H-imidazole-5-carboxylic acid |

The nitrile group serves as a precursor to other nitrogen-rich functionalities, most notably tetrazoles. The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. beilstein-journals.org Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. nih.govgoogle.com

This transformation is typically carried out by heating the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc chloride or an ammonium salt like ammonium chloride. google.commasterorganicchemistry.com The reaction converts the -C≡N group into the five-membered, nitrogen-rich tetrazole ring. This method has been successfully applied to a wide range of aromatic and heterocyclic nitriles. masterorganicchemistry.com Another significant conversion is the reduction of the nitrile group to a primary amine (aminomethyl group). This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

The electrophilic carbon atom of the nitrile group is susceptible to attack by organometallic nucleophiles, such as Grignard reagents (R-MgX). leah4sci.com The initial addition of the Grignard reagent across the carbon-nitrogen triple bond forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. leah4sci.comthieme-connect.com

This reaction provides a powerful method for carbon-carbon bond formation, allowing for the synthesis of acyl-imidazoles. For example, research on 5-cyano-4H-imidazole 3-oxides has shown that they react with Grignard reagents, leading to the formation of new C-C bonds at the position of the cyano group. rsc.org This demonstrates the feasibility of such nucleophilic additions on the imidazole core, suggesting that this compound could be converted into 4-hydroxy-5-acyl-1H-imidazoles via this methodology. The acidic proton of the hydroxyl group would, however, necessitate protection prior to the reaction with the Grignard reagent.

Reactions of the Hydroxyl Group (specifically for this compound)

The N-hydroxy functionality of the imidazole ring exhibits reactivity characteristic of a hydroxyl group, allowing for derivatization through alkylation and acylation.

The alkylation of N-hydroxyimidazoles is a well-documented transformation. Studies have shown that the reaction proceeds selectively at the oxygen atom of the hydroxyl group, yielding O-alkoxy derivatives rather than N-alkylation products at the imidazole ring's N-3 position. nih.govmasterorganicchemistry.com This chemoselectivity is a key feature of the reactivity of 1-hydroxyimidazoles.

The alkylation is typically performed using an alkyl halide (e.g., methyl iodide, benzyl (B1604629) halides) in the presence of a base such as potassium carbonate or potassium hydroxide in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. masterorganicchemistry.comresearchgate.net The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide that then attacks the alkyl halide. This selective O-alkylation has been confirmed through extensive spectroscopic analysis, including 13C NMR, where the chemical shift of the resulting alkoxy carbon is significantly different from that expected for an N-alkyl group. masterorganicchemistry.comresearchgate.net

Table 2: Examples of O-Alkylation of N-Hydroxyimidazole Derivatives Data derived from studies on analogous 1-hydroxyimidazole (B8770565) systems. nih.govmasterorganicchemistry.com

| N-Hydroxyimidazole Substrate | Alkylating Agent | Base / Solvent | Product |

|---|---|---|---|

| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | Methyl iodide | KOH / DMF | Ethyl 1-methoxy-2-aryl-4-methyl-1H-imidazole-5-carboxylate |

| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | Benzyl halide | K₂CO₃ / Acetonitrile | Ethyl 1-(benzyloxy)-2-aryl-4-methyl-1H-imidazole-5-carboxylate |

| 1-Hydroxy-2-(3-chromenyl)imidazole | Benzyl halide | K₂CO₃ / DMF | 1-(Benzyloxy)-2-(3-chromenyl)imidazole |

The hydroxyl group of this compound can also undergo acylation to form the corresponding O-acyl esters. This reaction is typically achieved using an acylating agent such as an acyl chloride or a carboxylic anhydride.

To achieve chemoselective O-acylation in the presence of other nucleophilic sites (like the imidazole ring nitrogens), the reaction conditions can be controlled. One established method involves performing the acylation under strongly acidic conditions, using acids like methanesulfonic acid or trifluoroacetic acid as both the solvent and catalyst. thieme-connect.com In this environment, the ring nitrogen atoms are protonated, which deactivates them towards acylation. This allows the less basic hydroxyl group to react selectively with the acylating agent, leading to the formation of the desired ester. thieme-connect.com This strategy has proven effective for the direct, large-scale O-acylation of various hydroxyamino acids and related compounds without the need for protecting groups. thieme-connect.com Alternatively, standard acylation conditions using an acyl chloride in the presence of a non-nucleophilic base could also be employed, assuming the N-hydroxy group is the most nucleophilic site.

Electrophilic and Nucleophilic Substitution on the Imidazole Ring

The imidazole ring is generally susceptible to electrophilic attack, with substitution typically occurring at the C2, C4, or C5 positions. However, the reactivity of a substituted imidazole such as this compound is influenced by the electronic nature of its substituents. The hydroxyl group is an electron-donating group, which would be expected to activate the ring towards electrophilic substitution. Conversely, the carbonitrile group is strongly electron-withdrawing, deactivating the ring towards electrophilic attack and activating it towards nucleophilic substitution.

Nucleophilic substitution on the imidazole ring is generally less common and typically requires the presence of strong electron-withdrawing groups to proceed efficiently. In the case of this compound, the cyano group provides such activation. For instance, nucleophilic substitution reactions have been observed on halogenoimidazoles, particularly when the ring is further activated by other electron-withdrawing substituents like a nitro group. rsc.org A notable example of nucleophilic substitution is the cine-substitution reaction observed in dinitroimidazoles, where a nucleophile like cyanide can displace a nitro group at an adjacent carbon. researchgate.net This suggests that under appropriate conditions, the hydroxyl group or a derivative thereof in this compound could potentially be displaced by a strong nucleophile.

The table below summarizes the expected reactivity of the imidazole ring in this compound towards electrophilic and nucleophilic substitution, based on the general principles of imidazole chemistry.

| Reaction Type | Reagent Type | Expected Reactivity | Influencing Factors |

| Electrophilic Substitution | Electrophiles (e.g., nitrating agents, halogenating agents) | Deactivated due to the electron-withdrawing cyano group. | The electron-donating hydroxyl group may direct substitution to specific positions if the reaction can be forced. |

| Nucleophilic Substitution | Nucleophiles (e.g., amines, alkoxides, thiols) | Activated due to the electron-withdrawing cyano group. | The hydroxyl group would likely need to be converted to a better leaving group (e.g., halide, triflate) for substitution to occur at the C4 position. |

Metal-Catalyzed Cross-Coupling Reactions of Imidazole Carbonitriles

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to heterocyclic compounds, including imidazoles. For a molecule like this compound to participate in such reactions, it would typically first need to be converted into a suitable coupling partner, for example, by transforming the hydroxyl group into a halide or a triflate.

The resulting halo-imidazole carbonitrile could then undergo a variety of palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, allowing for the synthesis of a wide array of functionalized imidazole derivatives. researchgate.netnih.gov This suggests that a triflate or halide derivative of this compound could be coupled with various boronic acids to introduce new carbon substituents at the C4 position. nih.govyoutube.comnih.govyoutube.comyoutube.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.orgyoutube.com A halo-derivative of this compound could be coupled with various terminal alkynes to introduce alkynyl moieties. researchgate.net

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This would allow for the introduction of a variety of amino groups at the C4 position of the imidazole ring, after conversion of the hydroxyl group to a suitable leaving group. researchgate.net

The following table outlines potential metal-catalyzed cross-coupling reactions for derivatives of this compound.

| Coupling Reaction | Typical Catalyst | Substrate 1 (from target compound) | Substrate 2 | Resulting Bond |

| Suzuki-Miyaura | Palladium complex with phosphine (B1218219) ligands | 4-halo- or 4-triflyloxy-1H-imidazole-5-carbonitrile | Organoboron compound (e.g., arylboronic acid) | C-C |

| Sonogashira | Palladium complex and a copper(I) co-catalyst | 4-halo-1H-imidazole-5-carbonitrile | Terminal alkyne | C-C (alkynyl) |

| Buchwald-Hartwig | Palladium complex with specialized phosphine ligands | 4-halo- or 4-triflyloxy-1H-imidazole-5-carbonitrile | Primary or secondary amine | C-N |

Functional Group Interconversions for Analytical Derivatization

The functional groups of this compound—the cyano and hydroxyl groups—can be chemically modified to enhance its detectability and chromatographic behavior in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Derivatization of the Cyano Group:

The cyano group can undergo several transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or alkaline conditions to yield a carboxylic acid, specifically 4-hydroxy-1H-imidazole-5-carboxylic acid. libretexts.orgchemistrysteps.comchemguide.co.ukgoogle.comorganic-chemistry.org The resulting carboxylic acid can then be esterified to produce a more volatile derivative for GC-MS analysis.

Reduction: The nitrile can be reduced to a primary amine, yielding 4-(aminomethyl)-1H-imidazol-5-ol. nih.govchemguide.co.ukresearchgate.netorganic-chemistry.orgresearchgate.net The resulting amine can be derivatized with various reagents to improve its chromatographic properties and detection.

Derivatization of the Hydroxyl Group:

The hydroxyl group is a common target for derivatization to increase volatility and thermal stability for GC-MS analysis, or to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC.

Silylation: The hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netresearchgate.net This is a standard and effective method for preparing volatile derivatives for GC-MS.

Acylation: The hydroxyl group can be acylated with reagents like acid chlorides or anhydrides to form esters. nih.govchromatographyonline.com This can improve chromatographic peak shape and allow for the introduction of a UV-absorbing or fluorescent tag. For instance, derivatization with isonicotinoyl chloride can enhance detectability in LC-MS/MS. nih.gov

The table below provides examples of derivatization strategies for the analytical determination of this compound.

| Functional Group | Derivatization Reaction | Reagent | Resulting Derivative | Analytical Technique |

| Cyano | Hydrolysis followed by Esterification | 1. HCl or NaOH (aq) 2. Alcohol/Acid catalyst | Carboxylic acid ester | GC-MS, HPLC |

| Cyano | Reduction | LiAlH₄ or H₂/Catalyst | Primary amine | GC-MS, HPLC (after further derivatization) |

| Hydroxyl | Silylation | BSTFA, TMCS | Trimethylsilyl ether | GC-MS |

| Hydroxyl | Acylation | Isonicotinoyl chloride | Nicotinate ester | LC-MS/MS |

The application of these derivatization techniques is crucial for the accurate and sensitive quantification of this compound in various matrices. semanticscholar.orgmdpi.com

Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the various functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For 4-hydroxy-1H-imidazole-5-carbonitrile, the FT-IR spectrum is expected to display several key absorption bands.

The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the imidazole (B134444) ring typically appears in the same region, often as a sharper peak. The carbon-hydrogen (C-H) stretching vibration of the imidazole ring is expected around 3100-3150 cm⁻¹. A strong, sharp absorption band characteristic of the nitrile (-C≡N) group should be observed in the range of 2220-2260 cm⁻¹. The C=C and C=N double bond stretching vibrations within the imidazole ring would give rise to absorptions in the 1500-1650 cm⁻¹ region. Finally, C-O stretching vibrations are typically found in the 1000-1300 cm⁻¹ range. researchgate.netnist.govnist.govnist.govthermofisher.com

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| N-H Stretch | 3200-3500 (sharp) |

| C-H Stretch (aromatic) | 3100-3150 |

| C≡N Stretch (nitrile) | 2220-2260 (strong, sharp) |

| C=C and C=N Stretch | 1500-1650 |

| C-O Stretch | 1000-1300 |

This table is based on general spectroscopic principles and data from related compounds.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar functional groups and symmetric vibrations. For this compound, the nitrile (-C≡N) stretch would also be a prominent feature in the Raman spectrum, typically appearing in the same region as in the FT-IR spectrum (2220-2260 cm⁻¹). The symmetric breathing vibrations of the imidazole ring are also often strong in Raman spectra. While specific Raman data for the target compound is not available, data for related compounds like 1H-imidazole-4,5-dicarbonitrile can provide insight into the expected Raman shifts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the protons on the imidazole ring, the N-H proton, and the O-H proton.

The chemical shift (δ) of these protons is influenced by the electronic environment. The proton attached to the imidazole ring (C2-H) would likely appear in the aromatic region, typically between 7.0 and 8.5 ppm. The N-H proton of the imidazole ring can have a broad chemical shift range, often between 10 and 13 ppm, and its signal may be broad. The O-H proton signal is also variable and can be found over a wide range, its position being dependent on solvent and concentration. researchgate.netorganicchemistrydata.orgorgchemboulder.comchemicalbook.com

For the related compound 1H-imidazole-4-carbonitrile, the two protons on the imidazole ring appear as singlets at δ 8.09 and δ 7.89 ppm in DMSO-d₆. researchgate.net This provides a reasonable estimate for the chemical shift of the C2-H proton in this compound.

Table 2: Expected ¹H-NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| C2-H | 7.0 - 8.5 | Singlet |

| N-H | 10 - 13 | Broad Singlet |

| O-H | Variable | Broad Singlet |

This table is based on general spectroscopic principles and data from related compounds.

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C-NMR spectrum.

The carbon atoms of the imidazole ring are expected to resonate in the aromatic region, typically between 110 and 140 ppm. The carbon atom attached to the hydroxyl group (C4) would be shifted downfield due to the electronegativity of the oxygen atom. The carbon of the nitrile group (C≡N) typically appears in the range of 110-125 ppm. The carbon atom at position 5, attached to the nitrile group, will also have a characteristic chemical shift. pdx.educhemicalbook.comorganicchemistrydata.orglibretexts.orgoregonstate.eduwisc.edu

While specific ¹³C-NMR data for this compound is not available, examining related structures can provide expected ranges. For example, in some imidazole derivatives, the carbon atoms of the ring appear at distinct and predictable positions based on their substituents. researchgate.net

Table 3: Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 | 130 - 145 |

| C4 | 140 - 160 |

| C5 | 90 - 110 |

| C≡N | 110 - 125 |

This table is based on general spectroscopic principles and data from related compounds.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed. These include Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively link the C2-H proton signal in the ¹H-NMR spectrum to the C2 carbon signal in the ¹³C-NMR spectrum. columbia.eduresearchgate.netyoutube.comsdsu.edu

By combining the information from these various spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the molecular formula is C₄H₃N₃O, which corresponds to an exact mass of 109.0276 g/mol and a molecular weight of approximately 109.09 g/mol . echemi.com

While a specific experimental mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of imidazole derivatives and related heterocyclic compounds. mdpi.comuni-saarland.de The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 109. msu.edu The stability of the aromatic imidazole ring would contribute to the intensity of this peak. nist.gov

The fragmentation of the molecular ion would likely proceed through several characteristic pathways dictated by the functional groups present:

Loss of Carbon Monoxide (CO): A common fragmentation for phenolic compounds, the loss of CO (28 Da) from the molecular ion would result in a fragment ion at m/z 81.

Loss of Hydrogen Cyanide (HCN): Cleavage of the imidazole ring often results in the loss of HCN (27 Da), a stable neutral molecule. This would lead to a fragment ion at m/z 82. A subsequent loss of another HCN molecule from the remaining structure is also plausible.

Loss of Cyano Radical (·CN): The cleavage of the carbon-carbon bond between the imidazole ring and the nitrile group could lead to the loss of a cyano radical (26 Da), yielding a fragment at m/z 83.

Loss of a Hydrogen Atom: Loss of a hydrogen atom (1 Da) from the molecular ion can produce a fragment at m/z 108.

The fragmentation of related imidazole compounds, such as miconazole, has shown the loss of the entire imidazole ring as a key fragmentation pathway. mdpi.com The mass spectrum of the parent compound, 1H-imidazole, is dominated by the molecular ion at m/z 68 and a significant fragment at m/z 41, corresponding to the loss of HCN. nist.gov These established patterns provide a strong basis for interpreting the mass spectrum of this compound.

| m/z | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 109 | [C₄H₃N₃O]⁺˙ (Molecular Ion) | - |

| 82 | [C₃H₂N₂O]⁺˙ | HCN |

| 81 | [C₃H₃N₃]⁺˙ | CO |

| 69 | [C₃H₃N₂]⁺ | CO, H₂ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org While the specific crystal structure of this compound has not been reported, the structure of the closely related compound 1H-imidazole-4-carbonitrile (C₄H₃N₃) offers significant insight. researchgate.net

Single-crystal X-ray analysis of 1H-imidazole-4-carbonitrile reveals that it crystallizes in a non-centrosymmetric crystal system. researchgate.net The crystal structure is characterized by extensive intermolecular hydrogen bonding and π–π stacking interactions. Specifically, a hydrogen-bonded chain is formed via N—H···N interactions between adjacent imidazole rings. researchgate.net The planar imidazole rings also engage in π–π stacking, with a measured ring-to-ring distance of 3.358 Å. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₃N₃ |

| Molecular Weight | 93.09 |

| Temperature (K) | 158 |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit cell dimensions (Å) | a = 5.7230(13), b = 3.6965(9), c = 10.244(2) |

| Unit cell angles (°) | α = 90, β = 97.689(7), γ = 90 |

| Volume (ų) | 214.83(9) |

| Z (molecules per unit cell) | 2 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. elte.hu The absorption spectrum provides information about the electronic structure of a molecule, particularly the presence of conjugated systems and chromophores. chemguide.co.uk

For this compound, the imidazole ring itself, along with the hydroxyl (-OH) and nitrile (-CN) substituents, constitutes the chromophoric system. The electronic transitions expected for this molecule fall into two main categories: π→π* and n→π* transitions. elte.hulibretexts.org

π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the imidazole ring is the primary site for these transitions. The presence of the electron-donating hydroxyl group and the electron-withdrawing nitrile group is expected to modulate the energy of these transitions, likely causing a bathochromic (red) shift compared to unsubstituted imidazole. Unsubstituted imidazole shows a characteristic absorption peak around 209 nm. mdpi.com

n→π Transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (i.e., a lone pair on the nitrogen or oxygen atoms) to a π* antibonding orbital. These absorptions occur at longer wavelengths than π→π* transitions. elte.hu For example, imidazole-2-carbaldehyde exhibits a characteristic absorption peak at 280 nm, which is attributed to such transitions. mdpi.com

The UV-Vis spectrum of this compound in a suitable solvent is predicted to display strong absorption bands in the near-UV region (200-300 nm) corresponding to π→π* transitions and potentially weaker, longer-wavelength bands corresponding to n→π* transitions. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands would be sensitive to solvent polarity and pH due to the presence of the acidic hydroxyl group and the basic imidazole nitrogen atoms. tanta.edu.eg

| Transition Type | Involved Orbitals | Expected Wavelength Range | Relative Intensity |

|---|---|---|---|

| π → π | π bonding orbital to π antibonding orbital | 200 - 300 nm | High |

| n → π | Non-bonding orbital (N, O lone pair) to π antibonding orbital | > 280 nm | Low |

Theoretical and Computational Investigations

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. Typically, red colors signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For 4-hydroxy-1H-imidazole-5-carbonitrile, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the hydroxyl group, as well as the nitrogen of the nitrile group, indicating these are the primary sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group and the one on the imidazole nitrogen, would be expected to show positive potential. This visual tool is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactive sites.

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. For the formation and transformation of this compound, computational mechanistic studies are crucial for understanding the underlying principles governing its synthesis and reactivity. These studies typically involve the use of quantum chemical calculations to map out reaction pathways, determine the structures of transition states, and predict the selectivity of reactions.

The concept of the Potential Energy Surface (PES) is fundamental to understanding chemical reactivity from a computational perspective. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a given reaction, the PES maps out all possible geometric arrangements of the atoms involved and their corresponding energies. The lowest energy path on this surface, connecting reactants to products, is known as the reaction coordinate.

Key features of a PES that are elucidated through computational calculations include:

Stationary Points: These are points on the PES where the net force on all atoms is zero. They correspond to stable molecules (reactants, products, intermediates) which are minima on the PES, and transition states, which are first-order saddle points.

Transition States: A transition state represents the highest energy point along the reaction coordinate and is a critical structure for determining the kinetics of a reaction. Its energy relative to the reactants determines the activation energy barrier.

Reaction Intermediates: These are stable species that are formed and consumed during the course of a multi-step reaction. They correspond to local minima on the PES.

For the synthesis of imidazole derivatives, PES calculations can be employed to explore various proposed reaction mechanisms. For instance, in the formation of the imidazole ring, several pathways can be envisaged, such as the condensation of an α-dicarbonyl compound with ammonia (B1221849) and an aldehyde, a pathway known as the Radziszewski reaction. researchgate.net Computational studies can model the energy changes as the reactant molecules approach and interact, identifying the most energetically favorable sequence of bond-forming and bond-breaking events. These calculations are typically performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP). wayne.edu

The following table outlines the typical information derived from PES calculations:

| Feature on PES | Description | Significance in Reaction Mechanism |

| Reactants | Starting materials of the reaction. | Represent the initial state on the PES. |

| Products | Final molecules formed in the reaction. | Represent the final state on the PES. |

| Transition State | The highest energy structure along the reaction coordinate. | Determines the activation energy and rate of the reaction. |

| Intermediate | A stable molecule formed during the reaction that reacts further. | Indicates a multi-step reaction mechanism. |

| Reaction Coordinate | The minimum energy path connecting reactants and products. | Illustrates the progress of the reaction. |

Regioselectivity is the preference for bond formation at one position over another when multiple possibilities exist. In the synthesis of substituted imidazoles like this compound, controlling regioselectivity is paramount to ensure the desired isomer is obtained. Computational chemistry offers powerful predictive tools to understand and rationalize the regioselectivity observed in organic reactions. rsc.org

The regioselectivity of a reaction can be predicted by comparing the activation energies of the different possible reaction pathways leading to the various regioisomers. The pathway with the lower activation energy barrier will be kinetically favored, and the corresponding product will be the major isomer.

Computational approaches to elucidating regioselectivity often involve:

Analysis of Reactant Properties: The electronic properties of the reactants, such as the distribution of electron density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), can provide initial clues about the likely sites of reaction.

Transition State Energy Calculations: By locating the transition states for all possible regioisomeric pathways and calculating their relative energies, the most favorable pathway can be identified.

Reaction Path Following: Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state indeed connects the desired reactants and products.

For example, in the synthesis of a substituted imidazole, the initial condensation step might offer multiple sites for attack. Computational modeling can determine which of these sites is more susceptible to nucleophilic or electrophilic attack, thereby predicting the regiochemical outcome. rsc.org

The table below summarizes computational methods used to predict regioselectivity:

| Computational Method | Information Provided | Application to Regioselectivity |

| Frontier Molecular Orbital (FMO) Theory | Energy and spatial distribution of HOMO and LUMO. | Predicts reactivity based on orbital overlap; the reaction occurs where the HOMO-LUMO gap is smallest. |

| Electrostatic Potential (ESP) Mapping | Maps the charge distribution on the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Transition State Search and Energy Comparison | Relative energies of transition states for different pathways. | The pathway with the lowest energy transition state is favored, determining the major regioisomer. |

| Global and Local Reactivity Descriptors | Indices like Fukui functions and dual descriptors. | Quantify the local reactivity of different atomic sites within a molecule. |

Catalysts accelerate chemical reactions without being consumed in the process. They achieve this by providing an alternative reaction pathway with a lower activation energy. Computational studies are instrumental in understanding how catalysts function at a molecular level. mdpi.com

In the context of synthesizing this compound, a catalyst might be employed to enhance the reaction rate or improve selectivity. Computational modeling can elucidate the role of the catalyst by:

Modeling Catalyst-Substrate Interactions: Calculating the binding energy and geometry of the catalyst-substrate complex to understand the initial steps of the catalytic cycle.

Mapping the Catalyzed Reaction Pathway: Calculating the PES for the catalyzed reaction and comparing it to the uncatalyzed pathway. This demonstrates how the catalyst lowers the activation energy.

Identifying Key Catalytic Intermediates and Transition States: Characterizing the structures and energies of all species involved in the catalytic cycle.

For instance, if an acid or base catalyst is used, computational models can show how the catalyst facilitates proton transfer steps, which are often crucial in condensation reactions leading to the formation of the imidazole ring. Similarly, if a metal catalyst is involved, calculations can reveal changes in the electronic structure of the reactants upon coordination to the metal center, making them more susceptible to reaction. mdpi.com

Here is a table outlining the computational investigation of catalyzed reactions:

| Aspect of Catalysis | Computational Approach | Insights Gained |

| Catalyst-Substrate Binding | Geometry optimization and binding energy calculation. | Strength and nature of the interaction between catalyst and reactant. |

| Lowering of Activation Energy | PES calculation for both catalyzed and uncatalyzed reactions. | Quantification of the catalytic effect on the reaction rate. |

| Turnover Frequency | Calculation of the free energy profile of the entire catalytic cycle. | Identification of the rate-determining step and prediction of catalyst efficiency. |

| Selectivity | Comparison of activation barriers for different catalyzed pathways. | Understanding how a catalyst can favor the formation of a specific product. |

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling and optical switching. mdpi.com These materials are crucial for applications in optoelectronics, telecommunications, and optical data storage. Imidazole derivatives have attracted interest as potential NLO materials due to their asymmetric electronic structure and the presence of delocalized π-electron systems. niscpr.res.inresearchgate.net

The NLO response of a molecule is primarily determined by its hyperpolarizability (β). Computational quantum chemistry provides a reliable means to predict the NLO properties of molecules before they are synthesized. mdpi.com Density Functional Theory (DFT) is a widely used method for calculating the hyperpolarizabilities of organic molecules. niscpr.res.inrsc.orgnih.gov

For this compound, the presence of electron-donating (-OH) and electron-withdrawing (-CN) groups on the imidazole ring suggests that it could possess significant NLO properties. The intramolecular charge transfer from the donor to the acceptor group, facilitated by the π-system of the imidazole ring, is a key factor for a large hyperpolarizability.

Computational analysis of NLO properties typically involves:

Geometry Optimization: Obtaining the equilibrium geometry of the molecule using a suitable level of theory and basis set.

Calculation of (Hyper)polarizabilities: Computing the dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β) of the optimized structure. niscpr.res.in

Frontier Molecular Orbital (FMO) Analysis: The energy gap between the HOMO and LUMO is an important indicator of NLO potential. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability.

Studies on related imidazole derivatives have shown that the nature and position of substituents have a profound impact on the NLO response. For instance, the presence of a nitro group, a strong electron-withdrawing group, has been shown to enhance the NLO properties of certain imidazole compounds. nih.gov The non-centrosymmetric crystal packing of a molecule can also contribute to its bulk NLO properties. researchgate.net

The following table presents key parameters calculated in the computational study of NLO properties:

| Parameter | Symbol | Description | Significance for NLO Properties |

| Dipole Moment | μ | A measure of the overall polarity of the molecule. | A large dipole moment can contribute to a significant NLO response. |

| Linear Polarizability | α | The measure of the linear response of the electron cloud to an electric field. | Describes the linear optical properties of the material. |

| First Hyperpolarizability | β | The measure of the second-order nonlinear response to an electric field. | The key parameter determining the second-order NLO activity (e.g., second-harmonic generation). |

| HOMO-LUMO Gap | ΔE | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller energy gap generally indicates easier charge transfer and a larger hyperpolarizability. |

Advanced Applications in Chemical Science and Technology Excluding Biological/medical

Role in Material Science

The unique molecular structure of 4-hydroxy-1H-imidazole-5-carbonitrile, featuring a hydroxyl group, a nitrile group, and the imidazole (B134444) ring, makes it a versatile building block in material science. This section explores its application in creating functional materials, its potential in non-linear optics, its use in fluorescent sensors, and its role in corrosion inhibition.

Precursors for Functional Materials

Imidazole derivatives are recognized as crucial intermediates for the synthesis of advanced materials. researchgate.net Compounds like 4-amino-1H-imidazole-5-carbonitrile are valued as versatile building blocks due to their stability and reactivity under various conditions, which allows for the modification of their functional groups. chemimpex.com This adaptability makes them ideal candidates for designing and developing new materials in fields such as agrochemicals and materials science. chemimpex.com The imidazole-carbonitrile framework, as seen in 1H-imidazole-4-carbonitrile, serves as a key intermediate in the development of novel materials. researchgate.net The presence of both hydroxyl and nitrile functional groups on the this compound scaffold provides multiple reactive sites, suggesting its potential as a precursor for creating a diverse range of functional polymers and materials with tailored properties.

Exploration in Non-Linear Optics (NLO)

Non-linear optical (NLO) materials are essential for modern photonic technologies, and organic molecules with specific structural features are of significant interest. researchgate.net The imidazole ring system is a promising scaffold for NLO materials. For instance, 1H-imidazole-4-carbonitrile is considered a strong candidate for NLO applications because it crystallizes in a non-centrosymmetric structure and exhibits a substantial dipole moment, which are key requirements for second-order NLO effects like second-harmonic generation (SHG). researchgate.net

Computational and experimental studies on various imidazole derivatives have further validated their NLO potential. The NLO behavior is often linked to a high total dipole moment, molecular polarizability (α), and first-order hyperpolarizability (β). researchgate.net The investigation of compounds like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol has confirmed significant NLO properties, characterized by a negative nonlinear refractive index (n₂) indicating self-defocusing nonlinearity. semanticscholar.org The combination of an electron-donating group (hydroxyl) and an electron-withdrawing group (nitrile) on the π-conjugated imidazole ring of this compound is a classic design strategy for enhancing NLO response, making it a molecule of interest for future exploration in this field.

Table 1: NLO Properties of an Imidazole Derivative This table presents experimental data for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol as a representative example of an imidazole-based NLO material.

| Property | Value | Reference |

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ | semanticscholar.org |

| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ | semanticscholar.org |

| Third-Order Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu | semanticscholar.org |

Development of Fluorescent Probes and Chemosensors

Imidazole-based compounds have emerged as a promising class of fluorescent chemosensors due to their inherent electronic properties, strong affinity for metal binding, and the ability to fine-tune their fluorescence output. nih.gov These sensors can detect a variety of analytes, including environmentally hazardous metal ions like mercury (Hg²⁺) and cyanide (CN⁻). nih.govscispace.com

The sensing mechanism often involves fluorescence quenching ("turn-off"), fluorescence enhancement ("turn-on"), or ratiometric responses upon binding with the target analyte. nih.gov For example, certain aldehyde-substituted imidazoles act as reversible sensors, where fluorescence is quenched upon forming a cyanohydrin with CN⁻ ions and can be restored by the addition of Hg²⁺ ions, demonstrating an "OFF-ON" switching behavior. scispace.com Other designs, such as an isoindole-imidazole Schiff base, show a 19-fold fluorescence enhancement specifically in the presence of zinc ions (Zn²⁺). nih.gov The this compound structure, containing a hydroxyl group that can participate in excited-state intramolecular proton transfer (ESIPT) and nitrogen heteroatoms for ion coordination, is a promising platform for designing novel, highly selective, and sensitive fluorescent probes. rsc.org

Table 2: Examples of Imidazole-Based Fluorescent Chemosensors

| Chemosensor | Analyte | Sensing Mechanism | Detection Limit (µM) | Reference |

| 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid | CN⁻ | Fluorescence Quenching | 0.8 | scispace.com |

| 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzoic acid | CN⁻ | Fluorescence Quenching | 1.2 | scispace.com |

| Isoindole-imidazole Schiff base | Zn²⁺ | Fluorescence Enhancement | 0.073 | nih.gov |

Protective Coatings and Corrosion Inhibition

Imidazole and its derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly carbon steel in acidic and saline environments. nih.govmdpi.com Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from corrosive agents. mdpi.com This adsorption is facilitated by the presence of heteroatoms (N, O, S, P) with lone pairs of electrons and π-electrons in the imidazole ring, which can interact with the vacant d-orbitals of the metal. nih.gov

The adsorption can occur through physical means (electrostatic interactions) or chemical means (formation of coordination bonds). nih.gov Studies have shown that imidazole derivatives can provide excellent corrosion protection for Q235 carbon steel in acidic NaCl solutions. nih.gov The effectiveness of these organic inhibitors is often high, making them a cost-effective solution for corrosion prevention in industries such as petrochemicals. nih.gov The molecular structure of this compound, with its multiple nitrogen and oxygen atoms, suggests it could strongly adsorb to metal surfaces, making it a potent candidate for use in anti-corrosion coatings and as an inhibitory additive.

Catalysis and Ligand Design

The imidazole moiety is a fundamental building block in coordination chemistry, serving as a versatile ligand for a wide range of metal ions.

Imidazole Derivatives as Ligands in Organometallic Chemistry

The nitrogen atoms in the imidazole ring can readily coordinate to transition metals, leading to the formation of stable organometallic complexes. researchgate.net Imidazole-based ligands can exhibit different coordination modes. For instance, 4-cyanoimidazolate has been shown to function as both a monodentate ligand, binding through a single nitrogen atom, and as a µ-bidentate ligand, bridging two metal centers. researchgate.net This versatility allows for the construction of diverse coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties. The this compound molecule offers multiple potential coordination sites: the two imidazole nitrogen atoms, the nitrile nitrogen, and the hydroxyl oxygen. This multi-functionality makes it an attractive ligand for designing novel metal complexes with unique geometries and reactivities for applications in catalysis and materials science.

Applications in Green Chemistry Methodologies

The principles of green chemistry focus on designing chemical processes that minimize the use and generation of hazardous substances. researchgate.net While specific green synthesis routes for this compound are not extensively detailed in the literature, the broader class of imidazole derivatives has been a target for the application of sustainable synthetic methodologies. These approaches offer a framework for the environmentally benign production of related imidazole carbonitriles.

Key green chemistry strategies applicable to the synthesis of substituted imidazoles include:

Biocatalysis: Natural catalysts, such as citric acid from lemon juice, have been successfully used in one-pot, three-component reactions to synthesize 2,4,5-triaryl-1H-imidazole derivatives. researchgate.netjipbs.com This method offers advantages like low cost, biodegradability, and non-toxicity of the catalyst. researchgate.netjipbs.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of imidazole derivatives, often under solvent-free conditions, which aligns with the goals of atom economy and sustainable chemistry. uniroma1.itresearchgate.net

Reusable Catalysts: Nanocomposites and other heterogeneous catalysts have been employed for the synthesis of imidazole scaffolds, allowing for easy separation and reuse of the catalyst, thereby reducing waste. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, minimizing intermediate separation steps and solvent usage. uniroma1.it The synthesis of amino imidazole carbonitrile derivatives has been achieved through MCRs inspired by prebiotic chemistry. uniroma1.itresearchgate.net

These methodologies highlight a clear trajectory for developing sustainable pathways for the production of this compound, moving away from traditional methods that may rely on harsh reagents and generate significant waste.

| Methodology | Description | Key Advantages | Example Application (Related Imidazoles) |

|---|---|---|---|

| Biocatalysis | Use of natural, non-toxic catalysts to drive chemical reactions. | Inexpensive, biodegradable, environmentally benign. researchgate.net | Synthesis of 2,4,5-triaryl-1H-imidazoles using lemon juice. jipbs.com |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reactions. | Reduced reaction times, higher yields, potential for solvent-free conditions. uniroma1.it | Multicomponent synthesis of amino imidazole carbonitrile derivatives. uniroma1.it |

| Reusable Heterogeneous Catalysts | Use of solid-phase catalysts that can be easily recovered and reused. | Reduced waste, cost-effective over multiple cycles. nih.gov | Synthesis of substituted imidazole scaffolds using reduced graphene oxide/NiO nanocomposites. nih.gov |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more reactants to form a single product. | High atom economy, operational simplicity, reduced solvent use. uniroma1.it | Synthesis of amino imidazole carbonitriles from aminomalononitrile (B1212270). researchgate.net |

Significance in Prebiotic Chemistry

The study of prebiotic chemistry seeks to understand the chemical origins of life on Earth. Imidazole derivatives are central to this field, acting as crucial intermediates in the abiotic synthesis of nucleic acids.

Research has established that simple molecules likely present on the primitive Earth, such as hydrogen cyanide (HCN), are major precursors for the prebiotic synthesis of purines. nih.gov Various proposed pathways converge on the formation of a 4,5-disubstituted imidazole derivative as a key step before the final ring closure to create the purine (B94841) structure. nih.gov

One of the most significant intermediates in this process is 4-aminoimidazole-5-carbonitrile (AICN), a structural analog of this compound. AICN and related compounds can be formed from precursors like hydrogen cyanide and subsequently converted to purines such as adenine and guanine. nih.gov For instance, experiments have shown that 4-aminoimidazole-5-carbonitrile derivatives can be transformed into purines through various chemical reactions, including hydrolysis and reactions with other simple C1 compounds like urea or formic acid. uniroma1.itnih.gov The imidazole ring provides a stable heterocyclic core upon which the second ring of the purine can be constructed. researchgate.net

The abiotic synthesis of nitrogen heterocycles, particularly purines, is a cornerstone of origin-of-life theories. The imidazole core is an essential building block in this process. researchgate.net The "Oró-Kimball" mechanism, a foundational concept in the field, proposes that hydrogen cyanide oligomerizes to form precursors that lead to 4,5-disubstituted imidazoles, which then cyclize to form purines. nih.gov

This compound and its amino-analogs fit perfectly into this framework as key intermediates. Their formation from simple, prebiotically plausible molecules and subsequent conversion to more complex heterocycles like purines demonstrates a viable pathway for the emergence of life's essential components. nih.govnih.gov The presence of both a nitrile group and a hydroxyl (or amino) group at adjacent positions on the imidazole ring facilitates the necessary chemical transformations for the final annulation step to form the purine's pyrimidine ring. uniroma1.it

| Precursor(s) | Key Intermediate | Subsequent Reagent(s) | Final Product(s) | Significance |

|---|---|---|---|---|

| Hydrogen Cyanide (HCN) | 4-Aminoimidazole-5-carbonitrile (AICN) and derivatives | Urea, Guanidine, Formic Acid uniroma1.it | Adenine, Guanine, Hypoxanthine uniroma1.itnih.gov | Demonstrates a plausible abiotic pathway from simple molecules to essential nucleobases. nih.gov |

| Formamide (NH₂CHO) | Imidazole derivatives | High temperature, mineral catalysts (e.g., silica, alumina) researchgate.net | Purine, Adenine researchgate.net | Shows that a single simple precursor can yield a variety of heterocyclic compounds under plausible prebiotic conditions. researchgate.net |

Analytical Chemistry Derivatization Reagents

In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a process used to chemically modify an analyte to enhance its detection. researchgate.net This is often done to attach a chromophore or fluorophore, making the compound more responsive to UV-Visible or fluorescence detectors, thereby increasing the sensitivity and selectivity of the analysis. researchgate.net

While this compound is not currently documented as a mainstream derivatization reagent, its chemical structure suggests potential in this area. The functional groups present—a hydroxyl group, a nitrile group, and the imidazole ring itself—are all potential sites for chemical modification.

For example, other imidazole-containing molecules have been developed as effective derivatization reagents. One such reagent is 4-(4,5-diphenyl-1H-imidazole-2-yl) benzoyl chloride (DIB-Cl), which is used to enhance the detection of triterpenoids in HPLC-UV analysis. nih.gov The imidazole moiety in DIB-Cl contributes to its chromophoric properties.

The hydroxyl group of this compound could be targeted by reagents like isonicotinoyl chloride or benzoyl chloride to attach a UV-absorbing group. nih.govnih.gov The imidazole ring itself can also be functionalized. This potential for chemical modification makes it a candidate for development into a novel derivatization agent, although further research would be required to establish its efficacy and optimal reaction conditions for labeling target analytes.

Future Research Directions and Outlook in Imidazole Carbonitrile Chemistry

Emerging Synthetic Strategies and Sustainable Approaches

The development of novel and environmentally friendly synthetic routes is a cornerstone of modern chemistry. For 4-hydroxy-1H-imidazole-5-carbonitrile and related compounds, future research is expected to move beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste. The focus will likely shift towards more elegant and sustainable methodologies.

Key Future Directions:

Multicomponent Reactions (MCRs): Inspired by the synthesis of related amino imidazole (B134444) carbonitrile derivatives, one-pot MCRs present a promising strategy. nih.gov These reactions, which combine three or more starting materials in a single step, offer high atom economy and reduce the need for intermediate purification steps. Future work could explore MCRs using precursors that would yield the 4-hydroxy substituent directly.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of amino imidazole carbonitriles, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov Applying this technology to the synthesis of this compound could offer similar benefits, aligning with the principles of green chemistry.